molecular formula C18H11ClF3N3OS B7751542 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one

Cat. No.: B7751542
M. Wt: 409.8 g/mol
InChI Key: XZIZNZGHINSMMS-UHFFFAOYSA-N
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Description

“5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one” is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole ring, the pyrrole ring, and the introduction of the trifluoromethylphenyl group. Typical synthetic routes might include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Formation of Pyrrole Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of Trifluoromethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the carbonyl group in the pyrrole ring.

    Substitution: The compound might undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents might include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction might yield amines or alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the trifluoromethylphenyl group.

    4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one: Lacks the amino group.

    5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one: Lacks the benzothiazole ring.

Uniqueness

The presence of the trifluoromethylphenyl group and the benzothiazole ring in the same molecule might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3OS/c19-11-6-5-9(7-10(11)18(20,21)22)25-8-13(26)15(16(25)23)17-24-12-3-1-2-4-14(12)27-17/h1-7H,8,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIZNZGHINSMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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